molecular formula C14H16O3 B1387750 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione CAS No. 1092288-99-7

5-(2-Ethoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B1387750
CAS No.: 1092288-99-7
M. Wt: 232.27 g/mol
InChI Key: RWNZUMBWRXGNCO-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C₁₄H₁₆O₃ It is a derivative of cyclohexane-1,3-dione, where one of the hydrogen atoms on the cyclohexane ring is substituted by a 2-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds through an aldol condensation followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Ethoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
  • 5-(2-Chlorophenyl)cyclohexane-1,3-dione
  • 5-(2-Bromophenyl)cyclohexane-1,3-dione

Uniqueness

5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(2-ethoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14-6-4-3-5-13(14)10-7-11(15)9-12(16)8-10/h3-6,10H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNZUMBWRXGNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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